BenchChemオンラインストアへようこそ!

7H-Imidazo[4,5-g][1,3]benzothiazole

Medicinal Chemistry Molecular Recognition Pharmacophore Design

7H-Imidazo[4,5-g][1,3]benzothiazole is a fused tricyclic heterocycle (C8H5N3S, MW 175.21) that integrates benzothiazole and imidazole pharmacophores into a single rigid scaffold. Its defining structural feature is the explicit placement of the exchangeable proton on the imidazole N(7) position, establishing it as the 7H-tautomer distinct from the 2H-tautomer (CAS 211-23-4).

Molecular Formula C8H5N3S
Molecular Weight 175.209
CAS No. 19566-07-5
Cat. No. B561043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Imidazo[4,5-g][1,3]benzothiazole
CAS19566-07-5
Synonyms7H-Imidazo[4,5-g]benzothiazole(8CI)
Molecular FormulaC8H5N3S
Molecular Weight175.209
Structural Identifiers
SMILESC1N=C2C=CC3=C(C2=N1)SC=N3
InChIInChI=1S/C8H5N3S/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-2,4H,3H2
InChIKeyIWVBGTNYKFDBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Imidazo[4,5-g][1,3]benzothiazole (CAS 19566-07-5): Tautomer-Specific Build Block for Bioactive Discovery, Optical Materials, and Rational Procurement


7H-Imidazo[4,5-g][1,3]benzothiazole is a fused tricyclic heterocycle (C8H5N3S, MW 175.21) that integrates benzothiazole and imidazole pharmacophores into a single rigid scaffold. Its defining structural feature is the explicit placement of the exchangeable proton on the imidazole N(7) position, establishing it as the 7H-tautomer distinct from the 2H-tautomer (CAS 211-23-4). This tautomeric identity quantitatively alters molecular recognition parameters—most critically, the 7H-tautomer possesses one hydrogen bond donor (HBD = 1) versus zero for the 2H-tautomer (HBD = 0) . The compound serves as a versatile synthetic intermediate for constructing kinase inhibitors, antimicrobial agents, and luminescent materials [1].

7H-Imidazo[4,5-g][1,3]benzothiazole: Why Generic Substitution or Tautomer Interchange Fails in Rational Design


The core imidazo[4,5-g][1,3]benzothiazole skeleton exists in two interconvertible tautomeric forms—7H (CAS 19566-07-5) and 2H (CAS 211-23-4)—that are constitutionally distinct and cannot be freely interchanged in structure-guided applications. The 7H-tautomer features an N–H donor at the imidazole ring periphery, creating a Hydrogen Bond Donor count of 1, while the 2H-tautomer positions the exchangeable hydrogen at the thiazole-fused junction and has HBD = 0 [1]. This single-donor difference translates to a measurable polar surface area gap of 3.47 Ų (7H PSA = 65.85 Ų versus 2H PSA = 62.38 Ų), directly impacting membrane permeability predictions and target-binding pharmacophore models . Consequently, substituting the 7H-tautomer with the more commonly catalogued 2H-tautomer—or with monocyclic benzothiazole or benzimidazole building blocks—fails to recapitulate the same hydrogen-bonding architecture, molecular topology, and electronic distribution required for structure–activity relationships in medicinal chemistry or for precise acceptor–donor pairing in optoelectronic host–guest systems [2].

7H-Imidazo[4,5-g][1,3]benzothiazole: Head-to-Head and Quantitative Comparative Evidence


Hydrogen Bond Donor Count: A Deterministic Molecular Recognition Switch vs. the 2H-Tautomer

The 7H-tautomer contains one H-bond donor (the N(7)–H group), which is absent in the 2H-tautomer. The 2H-tautomer has HBD = 0 as computed and aggregated in PubChem [1]; the 7H-tautomer, by virtue of its exocyclic N–H, has HBD = 1 . This is not a subtle electronic nuance—it is a binary on/off switch for pharmacophore models and protein–ligand interaction filters that require a directional hydrogen bond donor at this vector.

Medicinal Chemistry Molecular Recognition Pharmacophore Design

Polar Surface Area: Quantitative Differentiation in Membrane Permeability Prediction

The 7H-tautomer registers a topological Polar Surface Area (tPSA) of 65.85 Ų, compared to 62.38 Ų for the 2H-tautomer, as listed in the ChenSrc physicochemical property tables . This 3.47 Ų increase results directly from the exposed N–H moiety. In CNS drug design, every 1 Ų change in PSA near the 60–70 Ų threshold can shift the predicted probability of blood-brain barrier penetration by several percentage points; a 3.47 Ų offset is therefore functionally meaningful for CNS vs. peripheral target discrimination [1].

ADME Prediction Blood-Brain Barrier Physicochemical Profiling

Synthetic Yield Advantage via Ultrasound-Assisted Cyclization Route

Published synthetic protocols for the 7H-tautomer using ultrasound-assisted condensation of 2-aminothiophenol with 4-nitrobenzaldehyde achieve yields of 85–88% within 90 minutes [1]. In contrast, conventional thermal cyclization routes for the 2H-tautomer (reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in refluxing 1,4-dioxane) typically report yields in the 65–83% range [2]. The ultrasound method additionally achieves a >4-fold reduction in reaction time relative to the 6–8-hour reflux protocols.

Green Chemistry Process Chemistry Synthetic Methodology

Regioselective Electrophilic Substitution: Exclusive Reactivity Switch for Derivative Diversification

In a controlled study on a closely related 6-methyl-6H-imidazo[4,5-g][1,3]benzothiazole scaffold, electrophilic substitutions (nitration, bromination, formylation, acylation) occurred exclusively at the thiophene 5-position, while nucleophilic substitutions were confined to the imidazole ring [1]. This regiochemical orthogonality is a direct consequence of the fused [4,5-g] topology and the electronic bias imposed by the imidazole tautomeric state. The unsubstituted 7H parent scaffold inherits the same regiochemical logic, enabling predictable late-stage diversification that simple benzothiazole or benzimidazole building blocks cannot replicate due to their distinct and often less regioselective substitution patterns [2].

Medicinal Chemistry Late-Stage Functionalization SAR Exploration

Triplet Energy and Electron-Transport Capability: Differentiating 7H-Imidazobenzothiazole as an OLED Host Building Block

The benzimidazobenzothiazole (BID-BT) acceptor unit—directly derived from the imidazo[4,5-g]benzothiazole scaffold—exhibits a triplet energy (ET) exceeding 3.2 eV and high electron-transport mobility when incorporated into bipolar host materials for blue TADF and phosphorescent OLEDs [1]. Devices employing BID-BT-based hosts achieved external quantum efficiencies (EQE) above 20% with minimal efficiency roll-off [2]. While the data reference functionalized BID-BT derivatives rather than the unsubstituted 7H parent, the 7H-tautomer provides the essential N–H donor site for covalent attachment of carbazole or arylamine donor fragments, enabling modular construction of donor–acceptor bipolar hosts. Competing acceptor units such as benzothiadiazole or triazine lack the same combination of high triplet energy, planar rigid geometry, and a chemically addressable N–H tether point in a single compact scaffold.

Organic Electronics TADF OLED Host Materials

DNA Thermal Stabilization: Benzimidazole vs. Benzothiazole Scaffold Differential

In a thermal denaturation study comparing benzothiazole (BNTZA) and benzimidazole (BNIMZ) derivatives binding to poly-A·poly-T DNA, the benzothiazole-containing ligand conferred a 2.9 °C advantage in DNA duplex stabilization over the benzimidazole counterpart [1]. While this study did not use the unsubstituted 7H-imidazo[4,5-g]benzothiazole directly, it establishes that the benzothiazole subunit—present in the target scaffold—provides a measurable thermodynamic benefit over the benzimidazole alternative. The 7H-tautomer, by combining both benzothiazole and imidazole motifs, offers the potential for additive or synergistic DNA-binding enthalpy contributions.

DNA Binding Biophysical Characterization Anticancer Probe Design

7H-Imidazo[4,5-g][1,3]benzothiazole: Procurement-Guided Application Scenarios Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Growing: Exploiting the N(7)–H Donor for Hinge-Region Binding

The validated HBD = 1 pharmacophore feature of the 7H-tautomer [1] makes it the preferred core for ATP-competitive kinase inhibitor design. While the 2H-tautomer (HBD = 0) lacks the capacity to donate a hydrogen bond, the 7H-tautomer's N(7)–H can directly engage the kinase hinge-region backbone carbonyl. Combined with the exclusive electrophilic substitution regiochemistry at the thiophene 5-position [2], the 7H scaffold enables systematic, single-isomer diversification for structure–activity relationship (SAR) exploration without regioisomeric ambiguity. PDE10 co-crystal structures confirm that the imidazo[4,5-g][1,3]benzothiazole core occupies the enzyme active site with complementary shape and electrostatic match [3].

CNS-Penetrant Probe Development: tPSA-Driven Blood-Brain Barrier Optimization

With a measured tPSA of 65.85 Ų—sitting precisely within the favorable 60–70 Ų window for CNS penetration [1]—the 7H-tautomer offers a starting scaffold that balances polarity for aqueous solubility with sufficient lipophilicity for passive BBB transit. The 3.47 Ų PSA penalty relative to the 2H-tautomer (62.38 Ų) actually benefits CNS drug design by maintaining PSA below 70 Ų while adding a hydrogen-bonding anchoring point for target engagement [2]. This nuanced PSA positioning is quantitatively distinct from monocyclic benzothiazole (PSA ~41 Ų, often too lipophilic) and benzimidazole (PSA ~54 Ų), placing the 7H scaffold in an optimal range for CNS multiparameter optimization [3].

Solution-Processed Blue OLED Host Material Synthesis: N(7)–H as a Grafting Point for Donor Fragments

The benzimidazobenzothiazole (BID-BT) acceptor core—accessible via the 7H-tautomer—delivers triplet energies exceeding 3.2 eV, a prerequisite for hosting blue TADF and phosphorescent emitters [1]. The N(7)–H group of the 7H-tautomer serves as the sole chemically addressable tether for covalently attaching carbazole, acridine, or bis(4-biphenyl)amine donor fragments to construct bipolar host materials. The resulting devices have demonstrated EQE values above 20% [2]. The 2H-tautomer, lacking this N–H grafting site, requires alternative and often lower-yielding coupling strategies, making the 7H-tautomer the chemically rational procurement choice for OLED host material programs.

DNA-Targeted Anticancer Probe Scaffold: Leveraging the Benzothiazole Thermal Stabilization Advantage

The benzothiazole subunit embedded within the 7H-imidazo[4,5-g][1,3]benzothiazole scaffold contributes a documented 2.9 °C DNA duplex stabilization advantage over benzimidazole-only ligands [1]. Combined with the regioselective functionalization handle at the thiophene 5-position, the 7H-tautomer enables the construction of DNA-binding probes with predictable substitution patterns and tunable binding affinity. Procurement of the 7H rather than 2H tautomer ensures the free N–H is available for potential groove-binding hydrogen bond interactions or for further derivatization with DNA-intercalating warheads.

Quote Request

Request a Quote for 7H-Imidazo[4,5-g][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.